InChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H
.
2,4-Dichloro-5-fluoronitrobenzene is an organic compound with the molecular formula . It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is notable for its applications in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
2,4-Dichloro-5-fluoronitrobenzene is classified as a halogenated aromatic compound. It can be derived from the nitration of 2,4-dichloro-5-fluorobenzene, which itself can be synthesized through various chemical processes involving chlorination and fluorination of benzene derivatives. It is often used as an intermediate in organic synthesis due to its reactive nature.
The synthesis of 2,4-dichloro-5-fluoronitrobenzene typically involves the following steps:
The molecular structure of 2,4-dichloro-5-fluoronitrobenzene features:
The structural formula can be represented as follows:
2,4-Dichloro-5-fluoronitrobenzene participates in various chemical reactions:
The mechanism of action for 2,4-dichloro-5-fluoronitrobenzene primarily revolves around its role as an intermediate in chemical synthesis:
Relevant data includes melting point, boiling point, density, and other thermodynamic properties that are essential for practical applications .
The applications of 2,4-dichloro-5-fluoronitrobenzene span several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: